molecular formula C13H13N3OS2 B4512828 (4-Phenyl-1,2,3-thiadiazol-5-yl)(thiomorpholin-4-yl)methanone

(4-Phenyl-1,2,3-thiadiazol-5-yl)(thiomorpholin-4-yl)methanone

Cat. No.: B4512828
M. Wt: 291.4 g/mol
InChI Key: UWFOWXBEZOAJKF-UHFFFAOYSA-N
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Description

(4-Phenyl-1,2,3-thiadiazol-5-yl)(thiomorpholin-4-yl)methanone is a heterocyclic compound that features a thiadiazole ring and a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenyl-1,2,3-thiadiazol-5-yl)(thiomorpholin-4-yl)methanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-phenyl-1,2,3-thiadiazole-5-amine with thiomorpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Phenyl-1,2,3-thiadiazol-5-yl)(thiomorpholin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the compound, potentially altering the thiadiazole ring.

    Substitution: Substituted phenyl derivatives, such as nitrophenyl or halophenyl compounds.

Scientific Research Applications

(4-Phenyl-1,2,3-thiadiazol-5-yl)(thiomorpholin-4-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Phenyl-1,2,3-thiadiazol-5-yl)(thiomorpholin-4-yl)methanone involves interactions with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it could interact with DNA or proteins, disrupting cellular processes in bacteria or cancer cells . The exact pathways and targets depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Phenyl-1,2,3-thiadiazol-5-yl)(thiomorpholin-4-yl)methanone is unique due to the presence of both the thiadiazole and thiomorpholine rings, which may confer distinct chemical and biological properties. This dual-ring structure can enhance its stability, reactivity, and potential interactions with biological targets.

Properties

IUPAC Name

(4-phenylthiadiazol-5-yl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS2/c17-13(16-6-8-18-9-7-16)12-11(14-15-19-12)10-4-2-1-3-5-10/h1-5H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFOWXBEZOAJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=C(N=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Phenyl-1,2,3-thiadiazol-5-yl)(thiomorpholin-4-yl)methanone
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(4-Phenyl-1,2,3-thiadiazol-5-yl)(thiomorpholin-4-yl)methanone
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(4-Phenyl-1,2,3-thiadiazol-5-yl)(thiomorpholin-4-yl)methanone
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(4-Phenyl-1,2,3-thiadiazol-5-yl)(thiomorpholin-4-yl)methanone
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(4-Phenyl-1,2,3-thiadiazol-5-yl)(thiomorpholin-4-yl)methanone
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(4-Phenyl-1,2,3-thiadiazol-5-yl)(thiomorpholin-4-yl)methanone

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